9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Procure 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid (CAS 890092-67-8) to access a unique heterocyclic scaffold for drug discovery. Its distinct 9-fluoro substitution on the pyrazino[2,3-c]quinoline core creates exclusive electronic and steric properties for SAR exploration, critical for probing halogen bonding and metabolic stability. Unlike generic quinoline-5-carboxylic acid or pyrazinoic acid controls, this compound enables IP-secure lead optimization for CCR5 antagonism and novel material science applications.

Molecular Formula C12H6FN3O2
Molecular Weight 243.19 g/mol
CAS No. 890092-67-8
Cat. No. B12122963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid
CAS890092-67-8
Molecular FormulaC12H6FN3O2
Molecular Weight243.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C3=NC=CN=C3C(=N2)C(=O)O
InChIInChI=1S/C12H6FN3O2/c13-6-1-2-8-7(5-6)9-10(15-4-3-14-9)11(16-8)12(17)18/h1-5H,(H,17,18)
InChIKeyPOJAUWWMPNPVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid | CAS 890092-67-8 for Research & Development Procurement


9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid (CAS 890092-67-8) is a heterocyclic compound built on a tricyclic pyrazino[2,3-c]quinoline scaffold, characterized by a key fluorine atom at the 9-position and a carboxylic acid group at the 5-position [1]. This compound belongs to the quinoline derivative class, which is foundational in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents . Its computed lipophilicity (XLogP3 = 1.4) and specific substitution pattern distinguish it from unsubstituted or differently functionalized quinoline analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies and a versatile synthetic intermediate [1].

Why Generic Quinoline Analogs Cannot Replace 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid in Specialized Research


The specific placement of a fluorine atom on the pyrazinoquinoline core creates a unique electronic and steric environment that cannot be replicated by simpler quinoline derivatives like Quinoline-5-carboxylic acid or Pyrazinoic acid . While these analogs participate in broad chemical reactions, the 9-fluoro substitution in the target compound directly influences molecular recognition events, such as halogen bonding and metabolic stability, which are critical parameters in drug discovery [1]. The quantitative computational evidence below demonstrates that even small structural changes lead to distinct physicochemical property profiles, underscoring the irreplaceability of CAS 890092-67-8 for precise SAR exploration and lead optimization programs.

Quantitative Comparative Evidence: 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid vs. Structural Analogs


Enhanced Lipophilicity via 9-Fluoro Substitution Compared to Unsubstituted Quinoline Core

The introduction of a fluorine atom at the 9-position of the pyrazinoquinoline scaffold significantly modulates the compound's lipophilicity. The computed partition coefficient (XLogP3) for 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid is 1.4 [1]. In contrast, the unsubstituted core analog, Pyrazino[2,3-c]quinoline-5-carboxylic acid, lacks this halogen, which is expected to result in a lower logP value and altered membrane permeability. While direct experimental logP for the unsubstituted analog was not available in the consulted databases, this difference is a class-level principle where fluorine incorporation typically increases lipophilicity by ~0.5 to 1.0 log unit.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Capacity Differentiation from Pyrazinoic Acid

The target compound possesses 6 hydrogen bond acceptors (HBA), as computed by Cactvs [1]. This is significantly higher than the simple analog Pyrazinoic Acid (Pyrazine-2-carboxylic acid), which has only 3 HBA sites due to its smaller, monocyclic structure [2]. The increased number of acceptor sites in the target molecule, arising from the quinoline nitrogen, pyrazine nitrogens, and the carboxylic acid group, provides a more complex and multi-dentate coordination environment. This makes it a distinctly more versatile ligand for metal coordination studies and a more complex binding partner for biological targets requiring multiple H-bond interactions.

Molecular Recognition Catalysis Coordination Chemistry

Molecular Topology Distinction from Simple Commercial Quinoline-5-carboxylic acid

The rigid, tricyclic core of 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid presents a substantial topological departure from the bicyclic analog Quinoline-5-carboxylic acid . The target compound incorporates an additional pyrazine ring, increasing the heavy atom count to 18 versus only 13 for Quinoline-5-carboxylic acid (C10H7NO2) [1]. This results in a larger, more planar aromatic surface and a different spatial orientation of the carboxylic acid pharmacophore. The exact mass is 243.0444 Da, compared to 173.0477 Da for the quinoline analog, reflecting the greater molecular complexity.

Scaffold Diversity Chemical Biology Fragment-Based Drug Design

Potential Biological Target Differentiation: Predicted CCR5 Antagonism

A preliminary pharmacological screening source indicates that this specific compound class, a 9-fluoropyrazinoquinoline-5-carboxylic acid derivative, can function as a CCR5 antagonist, implying potential utility in treating HIV infection, asthma, and autoimmune diseases [1]. While quantitative IC50 data is not publicly available, this proposed mechanism distinguishes it from analogs like 4-Aminoquinoline, which primarily targets the heme detoxification pathway in malaria parasites, and Pyrazinoic Acid, whose main activity is linked to its conversion by mycobacterial pyrazinamidase in tuberculosis treatment [2][3]. This differentiation is critical for researchers focused on chemokine receptor modulation, where these common quinoline analogs would be unsuitable starting points.

HIV Inflammation Immunology CCR5 Antagonist

High-Value Application Scenarios for Procuring 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid


Structure-Activity Relationship (SAR) Expansion of Quinolone and Quinoline Libraries

As evidenced by its distinct computed lipophilicity (XLogP3=1.4), high hydrogen bond acceptor count (6), and unique tricyclic scaffold, this compound is ideally suited as a core fragment for generating diverse chemical libraries. Medicinal chemists can use it to systematically probe the effects of 9-fluoro substitution on target binding and pharmacokinetics, a parameter space inaccessible with unsubstituted or bicyclic quinoline controls [1]. This provides a direct route to novel intellectual property in drug discovery programs for infectious, inflammatory, and oncological diseases.

Chemical Probe Development for CCR5-Mediated Pathways

The preliminary evidence of CCR5 antagonism distinguishes this compound from other commercial quinoline probes. Researchers investigating HIV entry, rheumatoid arthritis, or asthma can procure CAS 890092-67-8 to develop novel chemokine receptor probes. Its tricyclic core offers a different binding mode compared to classical CCR5 antagonists like maraviroc, potentially overcoming resistance or improving selectivity profiles in primary cell assays [2]. This scenario directly stems from the observed biological target differentiation.

Metal-Organic Framework (MOF) and Coordination Chemistry Research

With 6 hydrogen bond acceptors and a rigid, planar aromatic system, this compound acts as a multi-dentate ligand for constructing novel metal-organic frameworks or coordination polymers. Its complexity (18 heavy atoms) and defined geometry allow for the engineering of materials with specific pore sizes or catalytic pockets, which is not feasible with simpler analogs like pyrazinoic acid (3 HBA) or quinoline-5-carboxylic acid (3 HBA). This use is directly supported by the quantitative HBA and heavy atom count evidence [3].

Advanced Synthetic Intermediate for Fluorinated Heterocycles

The presence of both a reactive carboxylic acid handle and a fluorine atom makes this compound a strategic intermediate for constructing more complex fluorinated heterocycles. The fluorine atom can act as an NMR-active 19F probe or be selectively substituted in further reactions. This dual functionality is a procurement-critical feature for process chemists developing scalable routes to high-value pharmaceuticals, as validated by its molecular complexity and functional group data .

Quote Request

Request a Quote for 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.